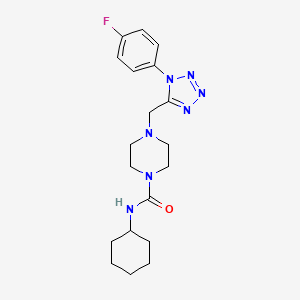
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic organic compound with significant potential in various fields of research and industry. The compound contains a tetrazole ring, a fluorophenyl group, a piperazine ring, and a cyclohexyl group, indicating a complex structure with diverse chemical properties. Its multifunctional structure makes it a versatile candidate for numerous applications, especially in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 1-(4-fluorophenyl)-1H-tetrazole: : This involves the reaction of 4-fluoroaniline with sodium azide and a suitable electrophile to form the tetrazole ring.
Attachment to the piperazine ring: : The tetrazole intermediate is then reacted with piperazine in the presence of a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide) to form the tetrazole-piperazine linkage.
Incorporation of the cyclohexyl group: : The final step involves the attachment of the cyclohexyl group to the nitrogen of the piperazine ring via a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production would involve optimizing the above synthetic route for large-scale synthesis. This typically includes:
Selecting cost-effective reagents and solvents.
Optimizing reaction conditions (temperature, pressure, and time).
Implementing efficient purification techniques such as crystallization, distillation, or chromatography to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation and Reduction: : These reactions can modify the tetrazole or piperazine rings to produce various derivatives.
Substitution Reactions:
Common Reagents and Conditions: Reactions typically involve:
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as lithium aluminum hydride or sodium borohydride.
Coupling agents: : Like DCC or EDC for forming amide linkages.
Major Products: Major products include various substituted derivatives of the original compound, each with potentially unique properties and applications.
Scientific Research Applications
N-cyclohexyl-4-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is studied extensively for its applications in:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its potential as a biochemical probe.
Medicine: : Evaluated for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: : Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects through:
Molecular Targets: : It can interact with specific proteins or enzymes in the body, modulating their activity.
Pathways Involved: : It may influence various biochemical pathways, such as those involved in inflammation or cell signaling.
Comparison with Similar Compounds
Similar compounds include those with related structures, such as:
N-cyclohexyl-4-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
N-cyclohexyl-4-((1-(4-bromophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
N-cyclohexyl-4-((1-(4-methylphenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide
Properties
IUPAC Name |
N-cyclohexyl-4-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26FN7O/c20-15-6-8-17(9-7-15)27-18(22-23-24-27)14-25-10-12-26(13-11-25)19(28)21-16-4-2-1-3-5-16/h6-9,16H,1-5,10-14H2,(H,21,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DESBSZFMLBTFTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26FN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
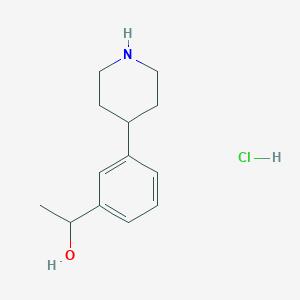
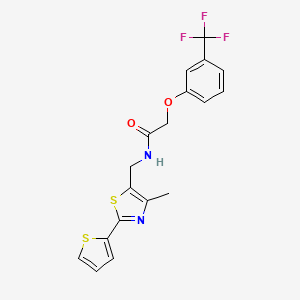
![N-(4-fluorophenyl)-2-({8-oxo-7-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}sulfanyl)butanamide](/img/structure/B2985054.png)
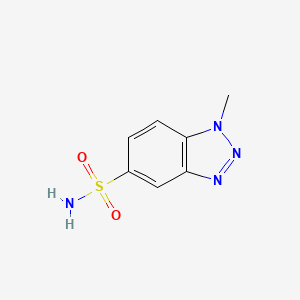
![Benzyl 2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2985057.png)
![6-(((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-7-isopentyl-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2985061.png)
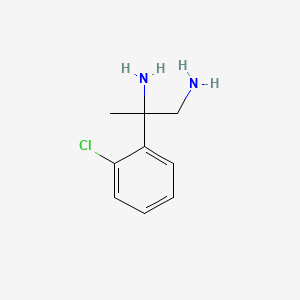
![methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2985063.png)
![1-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}-N-methyl-N-(propan-2-yl)piperidine-4-carboxamide](/img/structure/B2985064.png)
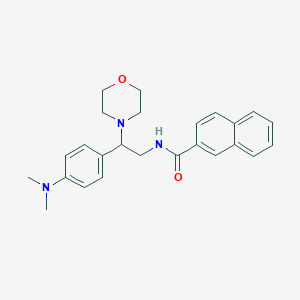
![3-Chloro-4-(4-methylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2985069.png)
![N-(2-((6-ethylbenzo[d]thiazol-2-yl)amino)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2985070.png)
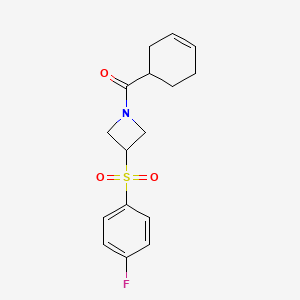
![1-allyl-4-(1-(3-(4-chlorophenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2985074.png)
